REACTION_CXSMILES
|
[CH2:1]([C:3]1[NH:8][C:7](=O)[CH:6]=[C:5]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[O:16][CH3:17])[N:4]=1)[CH3:2].P(Cl)(Cl)([Cl:20])=O>>[Cl:20][C:7]1[CH:6]=[C:5]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[O:16][CH3:17])[N:4]=[C:3]([CH2:1][CH3:2])[N:8]=1
|
Name
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2-ethyl-6-(2-methoxy-phenyl)-3H-pyrimidin-4-one
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Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=NC(=CC(N1)=O)C1=C(C=CC=C1)OC
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
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ADDITION
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Details
|
the resultant residue was diluted with dichloromethane
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Type
|
WASH
|
Details
|
The organics were washed with ice-water
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Type
|
EXTRACTION
|
Details
|
After extraction of the aqueous layer with dichloromethane the combined
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Type
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WASH
|
Details
|
organics were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=C1)C1=C(C=CC=C1)OC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.91 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |